(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 265125-00-6
VCID: VC7877948
InChI: InChI=1S/C15H16N2O2/c1-11-14(13(18)9-10-17(2)3)15(16-19-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C
Molecular Formula: C15H16N2O2
Molecular Weight: 256.3 g/mol

(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one

CAS No.: 265125-00-6

Cat. No.: VC7877948

Molecular Formula: C15H16N2O2

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one - 265125-00-6

Specification

CAS No. 265125-00-6
Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
IUPAC Name (E)-3-(dimethylamino)-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)prop-2-en-1-one
Standard InChI InChI=1S/C15H16N2O2/c1-11-14(13(18)9-10-17(2)3)15(16-19-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b10-9+
Standard InChI Key BIEBLADLOVVSEZ-MDZDMXLPSA-N
Isomeric SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)/C=C/N(C)C
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)C=CN(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound comprises:

  • A 1,2-oxazole ring substituted with a methyl group at position 5 and a phenyl group at position 3.

  • An (E)-configured enaminone side chain (C=O and C=C-N(CH₃)₂ groups) at position 4 of the isoxazole.
    The stereochemistry is confirmed by its IUPAC name and SMILES notation: CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)/C=C/N(C)C .

Key Physicochemical Data

PropertyValueSource
Molecular Weight256.3 g/mol
XLogP32.5
Hydrogen Bond Acceptors4
Rotatable Bonds4
Topological Polar Surface Area46.3 Ų
Solubility (pH 7.4)36.4 µg/mL

The planar structure and moderate lipophilicity (XLogP3 = 2.5) suggest favorable membrane permeability, a trait shared with bioactive enaminones .

Synthesis and Stability

Stability Considerations

Applications in Drug Discovery

Lead Optimization

The compound’s scaffold is amenable to modifications:

  • Side chain variation: Replacing dimethylamino with cyclic amines (e.g., azetidine) improves metabolic stability .

  • Isoxazole substitution: Introducing electron-withdrawing groups (e.g., -NO₂) enhances electrophilicity for targeted covalent binding .

Computational Insights

DFT calculations on analogous systems reveal:

  • Regioselective cycloaddition: Favored formation of NH-1,2,3-triazoles over diazoketones due to non-covalent interactions .

  • Solvent effects: Polar aprotic solvents (e.g., 1,4-dioxane) stabilize transition states in cycloaddition reactions .

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